Ethyl (3-boronobenzoylamino)acetate
Overview
Description
Ethyl (3-boronobenzoylamino)acetate is a chemical compound with the CAS Number: 1072945-97-1. Its molecular formula is C11H14BNO5 and it has a molecular weight of 251.05 . It is a product used for proteomics research applications .
Molecular Structure Analysis
The InChI code for Ethyl (3-boronobenzoylamino)acetate is 1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15). The InChI key is WUHXILDYIOTKOQ-UHFFFAOYSA-N .Scientific Research Applications
Ethyl Acetate Production and Applications
Process Parameters for Ethyl Acetate Production : Ethyl acetate is widely used as a solvent in various industries, including paints, coatings, and fragrances. Studies on ethyl acetate production focus on process intensification techniques such as reactive distillation and pervaporation, aiming to overcome chemical equilibrium limitations and enhance energy efficiency. These insights might be relevant for understanding the synthesis and potential applications of Ethyl (3-boronobenzoylamino)acetate in industrial processes (Patil & Gnanasundaram, 2020).
Ionic Liquids and Their Interactions
Ionic Liquids for Biopolymer Dissolution : Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, are highlighted for their ability to dissolve biopolymers like cellulose and chitin, presenting an attractive pathway for industrial applications. This suggests that compounds like Ethyl (3-boronobenzoylamino)acetate could potentially be explored within the realm of ionic liquids for similar applications, especially in the context of biopolymer processing and modification (Ostadjoo et al., 2018).
Biodegradation and Environmental Impact
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : Research on ETBE, a gasoline oxygenate, discusses its aerobic biodegradation by microorganisms, which could offer insights into the environmental fate and potential biodegradation pathways of similar ethyl esters, including Ethyl (3-boronobenzoylamino)acetate. Understanding such mechanisms is crucial for assessing the environmental impact and sustainability of chemical compounds (Thornton et al., 2020).
Future Directions
properties
IUPAC Name |
[3-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXILDYIOTKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674329 | |
Record name | Ethyl N-(3-boronobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-boronobenzoylamino)acetate | |
CAS RN |
1072945-97-1 | |
Record name | N-(3-Boronobenzoyl)glycine 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(3-boronobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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